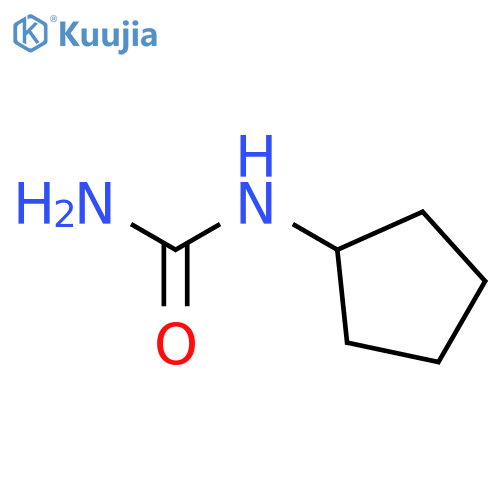Cas no 1194-06-5 (Cyclopentylurea)
シクロペンチル尿素(Cyclopentylurea)は、有機合成化学において重要な中間体として利用される化合物です。分子式C6H12N2Oで表され、シクロペンチル基と尿素構造を有する特徴的な化学的特性を示します。主に医薬品開発や農薬合成の分野で応用され、特に生理活性物質の修飾や新規化合物の設計において有用な骨格を提供します。高い反応性と選択性を兼ね備えており、官能基変換や環化反応などの多様な反応に適しています。また、比較的安定な結晶性固体として取り扱いやすく、保管・輸送面でも利点があります。

Cyclopentylurea structure
商品名:Cyclopentylurea
CAS番号:1194-06-5
MF:C6H12N2O
メガワット:128.172281265259
MDL:MFCD00019276
CID:167816
Cyclopentylurea 化学的及び物理的性質
名前と識別子
-
- Urea, N-cyclopentyl-
- Cyclopentyl-urea
- 1-Cyclopentylurea
- cyclopentylurea
- AC1L6M3V
- AC1Q4ZWA
- AC1Q5JG4
- CTK0H7920
- Cyclopentylharnstoff
- NSC163150
- SureCN966688
- Cyclopentylurea
-
- MDL: MFCD00019276
- インチ: InChI=1S/C6H12N2O/c7-6(9)8-5-3-1-2-4-5/h5H,1-4H2,(H3,7,8,9)
- InChIKey: CBEYJGNJOCTQGW-UHFFFAOYSA-N
- ほほえんだ: O=C(N)NC1CCCC1
計算された属性
- せいみつぶんしりょう: 128.09506
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 108
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 3
- 疎水性パラメータ計算基準値(XlogP): 0.2
じっけんとくせい
- PSA: 55.12
Cyclopentylurea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y0989195-5g |
1-Cyclopentylurea |
1194-06-5 | 95% | 5g |
$320 | 2024-08-02 | |
| Ambeed | A306615-250mg |
1-Cyclopentylurea |
1194-06-5 | 95+% | 250mg |
$25.0 | 2025-02-24 | |
| abcr | AB513091-1 g |
1-Cyclopentylurea; . |
1194-06-5 | 1g |
€198.10 | 2023-06-14 | ||
| eNovation Chemicals LLC | D492443-25g |
1-Cyclopentylurea |
1194-06-5 | 97% | 25g |
$800 | 2023-09-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TH160-50mg |
Cyclopentylurea |
1194-06-5 | 95+% | 50mg |
66.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TH160-200mg |
Cyclopentylurea |
1194-06-5 | 95+% | 200mg |
186.0CNY | 2021-07-15 | |
| Chemenu | CM202871-5g |
1-Cyclopentylurea |
1194-06-5 | 95% | 5g |
$634 | 2021-06-15 | |
| abcr | AB513091-5 g |
1-Cyclopentylurea; . |
1194-06-5 | 5g |
€531.90 | 2023-06-14 | ||
| TRC | B424288-500mg |
Cyclopentylurea |
1194-06-5 | 500mg |
$ 365.00 | 2022-06-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C834389-5g |
Cyclopentyl-urea |
1194-06-5 | 97% | 5g |
¥1,593.00 | 2022-09-29 |
Cyclopentylurea 関連文献
-
Guo-Song Qiu,Kui Yan,Shan Zhang,Wei Chen,Shao-Hua Huang,Zheng-Wu Bai Anal. Methods 2017 9 6560
-
Marcus Baumann,Ian R. Baxendale,Steven V. Ley,Nikzad Nikbin,Christopher D. Smith,Jason P. Tierney Org. Biomol. Chem. 2008 6 1577
1194-06-5 (Cyclopentylurea) 関連製品
- 698-90-8(Cyclohexylurea)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 1174132-74-1(3-Bromo-1H-pyrazole)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
